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Compound Name:
1-[(Benzyloxy)carbonyl]-3-

piperidinecarboxylic acid

Cat. No.: B1267543 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for Cbz-nipecotic acid (N-benzyloxycarbonyl-piperidine-3-

carboxylic acid). Aimed at researchers, scientists, and professionals in drug development, this

document presents a detailed analysis of the compound's structural features as revealed by

NMR spectroscopy, including tabulated spectral data, a detailed experimental protocol, and a

logical workflow for spectral assignment.

Cbz-nipecotic acid is a key building block in medicinal chemistry, frequently utilized in the

synthesis of gamma-aminobutyric acid (GABA) uptake inhibitors and other neurologically active

compounds. A thorough understanding of its NMR spectral characteristics is paramount for

structural verification, purity assessment, and for studying its conformational dynamics in

solution.

¹H and ¹³C NMR Spectral Data
The NMR spectra of Cbz-nipecotic acid are characterized by the presence of signals

corresponding to the benzyloxycarbonyl (Cbz) protecting group and the piperidine-3-carboxylic

acid core. A notable feature in the spectra is the presence of broadened signals or distinct sets

of signals, which arise from the restricted rotation around the amide bond, leading to the

existence of conformational isomers, or rotamers, in solution at room temperature.[1]
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¹H NMR Spectral Data
The proton NMR spectrum exhibits characteristic signals for the aromatic protons of the Cbz

group, the benzylic methylene protons, and the protons of the piperidine ring. The chemical

shifts are influenced by the electron-withdrawing nature of the carbamate and carboxylic acid

functionalities.

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aromatic (C₆H₅) 7.37 – 7.25 Multiplet -

Benzylic (CH₂) 5.14 Singlet (broad) -

Piperidine Ring

Protons
1.50 - 4.20 Multiplets (broad) -

Carboxylic Acid

(COOH)
~12 Singlet (very broad) -

Note: The chemical shifts of the piperidine ring protons are presented as a range due to signal

overlap and broadening from conformational exchange. Specific assignments for the axial and

equatorial protons at each position can be made using 2D NMR techniques.

¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides key information about the carbon framework of the

molecule. The presence of rotamers can also lead to the observation of doubled or broadened

signals for the piperidine ring carbons and the carbamate carbonyl.
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Carbon Assignment Chemical Shift (δ, ppm) Notes

Carboxylic Acid (C=O) ~175

Carbamate (C=O) ~155
May appear as two signals for

rotamers

Aromatic (ipso-C) ~137

Aromatic (ortho, meta, para-C) 127 - 129

Benzylic (CH₂) ~67

Piperidine Ring Carbons 23 - 55
May appear as broadened or

doubled signals

Conformational Analysis: The Role of Rotamers
The amide bond in the Cbz group of Cbz-nipecotic acid possesses a partial double bond

character, which restricts free rotation. This gives rise to two distinct planar conformations,

often referred to as E/Z isomers or rotamers. These rotamers are in dynamic equilibrium, and

their rate of interconversion influences the appearance of the NMR spectrum. At room

temperature, the interconversion is often slow on the NMR timescale, resulting in the

observation of separate signals for each rotamer, or broadened signals if the exchange rate is

intermediate.[1][2][3]
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Rotamer A
⇌

Rotamer B

Equilibrium between Cbz-nipecotic acid rotamers.

NMR Spectral Analysis Workflow for Cbz-Nipecotic Acid

Acquire 1D ¹H and ¹³C NMR Spectra

Identify Characteristic Signals:
- Aromatic protons (7.3 ppm)

- Benzylic CH₂ (5.1 ppm)
- Carbonyls (>155 ppm)

Analyze ¹H Spectrum:
- Integrate proton signals

- Analyze multiplicities and coupling constants

Analyze ¹³C Spectrum:
- Count the number of carbon signals

- Note the presence of rotameric signals

Acquire 2D NMR (COSY, HSQC, HMBC)
for unambiguous assignments

Correlate ¹H-¹H (COSY) and
¹H-¹³C (HSQC, HMBC) signals

Final Structure Confirmation and
Assignment of Rotamers

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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